molecular formula C9H11NO3 B6618838 2-(2-hydroxyphenoxy)-N-methylacetamide CAS No. 34919-78-3

2-(2-hydroxyphenoxy)-N-methylacetamide

Cat. No. B6618838
CAS RN: 34919-78-3
M. Wt: 181.19 g/mol
InChI Key: SOAHLFNQXPXHRH-UHFFFAOYSA-N
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Description

The compound “2-(2-hydroxyphenoxy)-N-methylacetamide” is a derivative of 2-hydroxyphenoxyacetic acid . This parent compound is a type of aromatic ether and carboxylic acid . The “N-methylacetamide” part suggests the presence of an amide functional group, which is a common feature in many bioactive molecules.


Molecular Structure Analysis

The molecular structure of “2-(2-hydroxyphenoxy)-N-methylacetamide” can be inferred from its name. It likely contains a phenol group (aromatic ring with a hydroxyl group), an ether linkage (oxygen atom connecting two carbon atoms), and an amide group (carbonyl group adjacent to a nitrogen atom). The exact structure would need to be confirmed through techniques like NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-hydroxyphenoxy)-N-methylacetamide” would depend on its molecular structure. For instance, the presence of polar functional groups like phenol and amide would likely make it polar and potentially soluble in polar solvents .

Future Directions

The study and application of “2-(2-hydroxyphenoxy)-N-methylacetamide” would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

2-(2-hydroxyphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-5-3-2-4-7(8)11/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAHLFNQXPXHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356428
Record name 2-(2-hydroxyphenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxyphenoxy)-N-methylacetamide

CAS RN

34919-78-3
Record name 2-(2-hydroxyphenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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